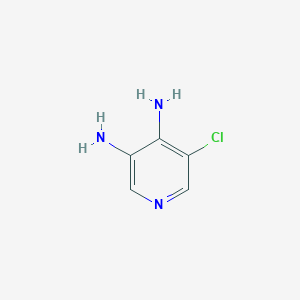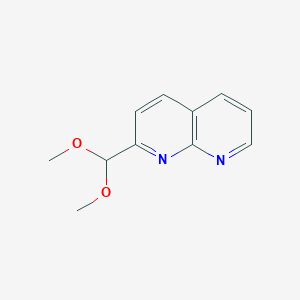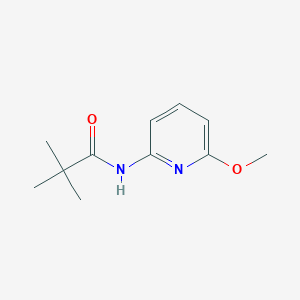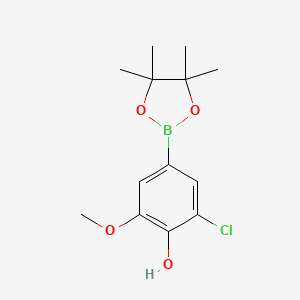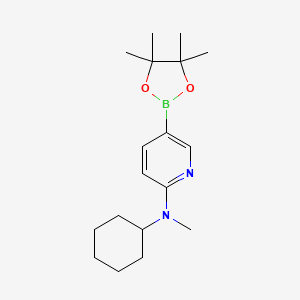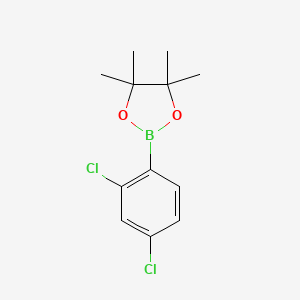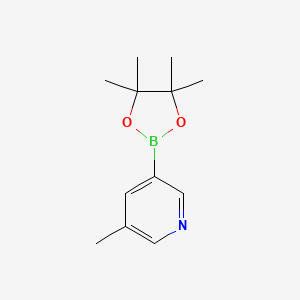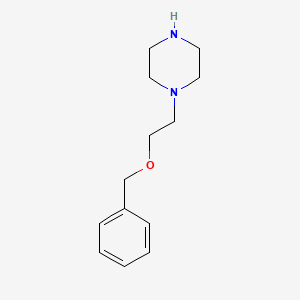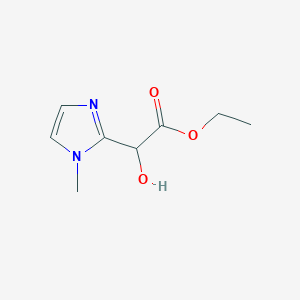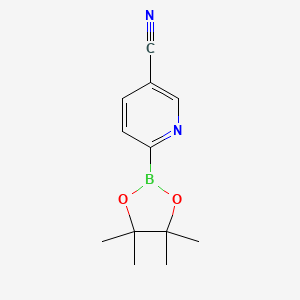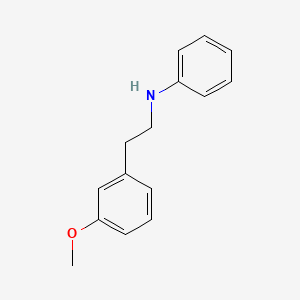
N-(3-Methoxyphenethyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of anilines, including N-(3-Methoxyphenethyl)aniline, can be achieved through various methods. One such method involves the use of palladium-catalyzed amination . Another method involves the amination of aryl chlorides with aqueous or gaseous ammonia, using CuI as the catalyst . These methods allow for the effective methylation of anilines with methanol to selectively give N-methylanilines .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
- Molecular Structure Investigations : The molecular structure, vibrational frequencies, and NMR shifts of similar compounds like 4-methoxy-N-(3-phenylallylidene) aniline have been studied using spectroscopic techniques and theoretical methods. These studies aid in understanding the geometrical and electronic properties of such molecules (Efil & Bekdemir, 2014).
Chemical Sensors and Biological Applications
- Fluorescent Sensor for Metal Ions : Compounds like (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline have been developed as fluorescent sensors for detecting metal ions like aluminum in biological systems. Such sensors are beneficial for monitoring metal concentrations in living cells (Tian et al., 2015).
Synthetic Chemistry and Material Science
- Synthesis of Novel Compounds : Research has been conducted on the preparation of high-quality N-Ethyl-N-(β-methoxycarbonylethyl)aniline, highlighting methods to achieve high purity and yield. This is crucial for producing specific aniline derivatives for various applications in synthetic chemistry (Ying, 2004).
- Development of N-Heterocyclic Carbene Precursors : New synthetic routes to p-Methoxy-2,6-disubstituted anilines have been developed, which are precursors for N-heterocyclic carbenes. These carbenes are significant in catalysis and material science (Meiries & Nolan, 2013).
- Supercapacitor Applications : Graphene-polyaniline derivative nanocomposite materials, which include derivatives of anilines, have been studied for supercapacitor applications. These materials show significant promise in energy storage technologies (Basnayaka et al., 2013).
Environmental and Pharmaceutical Research
- Ozonation Studies : Anilines, including substituted ones, have been investigated in their reaction with ozone, providing insights into environmental remediation techniques. Understanding the reaction mechanisms of anilines with ozone is crucial for environmental chemistry (Tekle-Röttering et al., 2016).
- Antimicrobial and Antioxidant Activities : Certain aniline derivatives have been studied for their antimicrobial and antioxidant properties, which are pertinent in pharmaceutical research and the development of new drugs (Subi et al., 2022).
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-5-6-13(12-15)10-11-16-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBVYGOVPOOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxyphenethyl)aniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

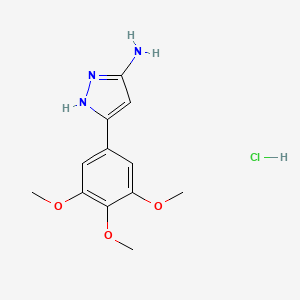

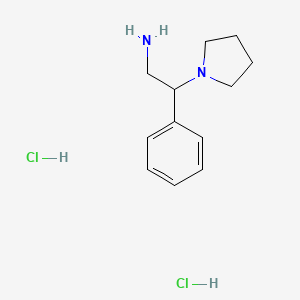
![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)
